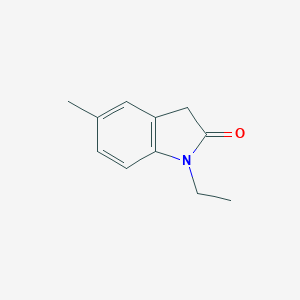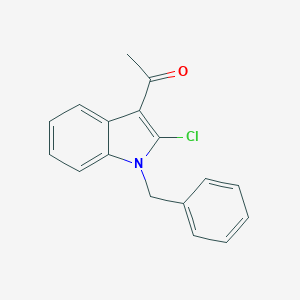
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide may induce cell death by activating certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has minimal toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the safety profile of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Nombre del producto |
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C16H14F3NO |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-8-11(2)14(9-10)20-15(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
UCZJWRDJXKOFDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)


